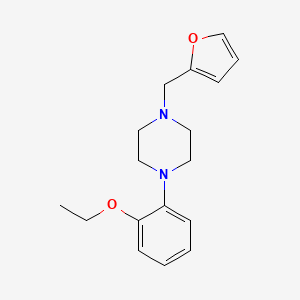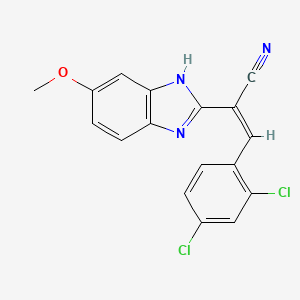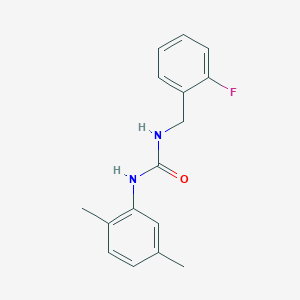![molecular formula C18H18N4O2 B5465884 N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of urea derivatives and has shown potential in the field of medicinal chemistry. The purpose of
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). Furthermore, the compound has been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its potential as a multifunctional compound with various biological activities. The compound has shown promising results in various scientific research applications, making it a versatile tool for researchers. However, one of the limitations of using this compound is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of the compound.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One direction is to study the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate the compound's mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Furthermore, future studies should focus on determining the pharmacokinetics and toxicity of the compound to assess its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. The compound has shown potential as an anti-inflammatory, anticancer, antimicrobial, and antifungal agent. However, further studies are needed to determine the safety and efficacy of the compound for clinical use. The synthesis method has been optimized to obtain high yields and purity of the compound, making it a versatile tool for researchers in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction between 4-methylbenzohydrazide and 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 5-chloro-1,2,4-oxadiazole in the presence of potassium carbonate to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential in various scientific research applications. The compound has shown promising results in the field of medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. It has also been studied for its antimicrobial and antifungal properties. In addition, the compound has been used as a fluorescent probe for detecting nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-8-14(9-7-12)17-21-16(24-22-17)11-19-18(23)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPMHMJFCCAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)

![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
